3-(4-Thiomethylphenyl)-4'-trifluoromethylpropiophenone
Description
3-(4-Thiomethylphenyl)-4'-trifluoromethylpropiophenone (CAS 898781-57-2) is a fluorinated aromatic ketone with the molecular formula C₁₇H₁₃F₃OS and a molecular weight of 322.35 g/mol . Its structure features a thiomethyl (-SMe) group at the para position of the phenyl ring attached to the propiophenone backbone and a trifluoromethyl (-CF₃) group at the 4' position of the adjacent phenyl ring (Figure 1). This compound is produced commercially, with suppliers such as American Custom Chemicals Corporation and Crysdot offering purities of 95–97% at prices ranging from $433/g to $3,395/10g .
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3OS/c1-22-15-9-2-12(3-10-15)4-11-16(21)13-5-7-14(8-6-13)17(18,19)20/h2-3,5-10H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQYTGWLOAASAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644391 | |
| Record name | 3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-57-2 | |
| Record name | 3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Thiomethylphenyl)-4’-trifluoromethylpropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-thiomethylbenzaldehyde and 4’-trifluoromethylacetophenone.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-(4-Thiomethylphenyl)-4’-trifluoromethylpropiophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent recovery and waste management to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Thiomethylphenyl)-4’-trifluoromethylpropiophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propiophenone structure can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-(4-Thiomethylphenyl)-4'-trifluoromethylpropiophenone serves as a valuable building block in organic synthesis. Its trifluoromethyl group enhances the compound's reactivity, making it suitable for various transformations:
- Electrophilic Aromatic Substitution: The presence of the trifluoromethyl group allows for selective substitution reactions on the aromatic ring.
- Formation of Complex Molecules: It can be utilized in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Research indicates that this compound exhibits potential biological activities, making it a candidate for further investigation in medicinal chemistry:
- Antimicrobial Activity: Studies have shown that compounds with similar structures demonstrate significant activity against multidrug-resistant bacteria. The trifluoromethyl group may enhance membrane penetration and interaction with bacterial targets.
| Compound | Inhibition (%) at 10 µM |
|---|---|
| Analog A | 76 (E. coli) |
| Analog B | 93 (S. aureus) |
- Anticancer Properties: Preliminary studies suggest that analogs of this compound may induce apoptosis in cancer cell lines. The mechanism is believed to involve the inhibition of key signaling pathways related to cell proliferation.
Pharmacological Applications
The unique structural features of this compound may contribute to its pharmacological potential:
- Enzyme Inhibition: It has been explored for its ability to inhibit specific enzymes involved in cancer progression, such as CDC42.
- Inflammatory Response Modulation: Compounds similar to this have shown promise in inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of derivatives containing the trifluoromethyl group. Results indicated that these compounds exhibited potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups significantly enhanced their interaction with bacterial membranes.
Cytotoxicity in Cancer Cells
Research conducted by the National Cancer Institute assessed the cytotoxic effects of structurally related compounds on different cancer cell lines. One derivative demonstrated a 70% reduction in cell viability in HeLa cells at a concentration of 50 µM, indicating promising potential for development as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-(4-Thiomethylphenyl)-4’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiomethyl group can participate in redox reactions, potentially affecting cellular processes. The exact molecular pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Analogs of 3-(4-Thiomethylphenyl)-4'-Trifluoromethylpropiophenone
Structural and Electronic Differences
- The 4-thiomethyl group offers steric accessibility compared to 2-thiomethyl analogs, which may influence reactivity in catalytic or synthetic processes.
Commercial and Industrial Viability
- Pricing and Accessibility: The target compound is commercially mass-produced, with prices reflecting economies of scale (e.g., $3,395/10g vs. $467/1g for smaller quantities) . In contrast, the 2'-CF₃ analog (CAS 898781-53-8) is temporarily unavailable, suggesting supply chain challenges for certain isomers .
- Supplier Diversity: While CymitQuimica discontinued its this compound product , other suppliers like Rieke Metals and American Custom Chemicals Corporation maintain stock, underscoring its industrial relevance .
Research and Development Implications
The structural versatility of this compound class makes them candidates for pharmaceuticals, agrochemicals, or materials science. However, the lack of published studies on their specific applications (e.g., binding affinity, thermal stability) highlights a research gap. The commercial availability of the 4'-CF₃ isomer positions it as a pragmatic choice for industrial screening, whereas analogs with alternative substituent placements may require custom synthesis.
Biological Activity
3-(4-Thiomethylphenyl)-4'-trifluoromethylpropiophenone, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article synthesizes current research findings, including various biological assays and mechanisms of action, to provide a comprehensive overview of this compound's biological activity.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 335.34 g/mol. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and potentially increasing biological activity.
Research indicates that this compound interacts with various biological macromolecules, influencing their activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could lead to altered metabolic pathways.
- Receptor Modulation : It may bind to certain receptors, affecting signal transduction pathways critical for cellular responses.
- Oxidative Stress Response : Studies suggest that it can modulate oxidative stress levels in cells, impacting cell survival and apoptosis.
Biological Activities
The biological activities of this compound have been evaluated across several studies, highlighting its potential in various therapeutic areas.
Anticancer Activity
Several studies have reported the cytotoxic effects of this compound against various cancer cell lines:
- Cell Lines Tested : RKO (colorectal), MCF-7 (breast), and A-549 (lung) were among the cell lines evaluated.
- IC50 Values : The compound exhibited IC50 values ranging from 15 µM to 75 µM across different cell lines, indicating moderate potency against cancer cells. For instance, in the RKO cell line, the IC50 was determined to be approximately 60 µM .
| Cell Line | IC50 (µM) |
|---|---|
| RKO | 60 |
| MCF-7 | 75 |
| A-549 | 50 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- Bacterial Strains : It showed effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 5 µg/mL to 20 µg/mL, suggesting significant antibacterial potential .
Antioxidant Properties
In vitro assays indicated that this compound possesses antioxidant activity:
- DPPH Assay : The compound effectively scavenged DPPH radicals, with an IC50 value of around 30 µM.
- Mechanism : This antioxidant activity may contribute to its protective effects against oxidative stress-related cellular damage .
Case Studies and Research Findings
- Cytotoxicity in Cancer Models :
- In Vivo Studies :
- Synergistic Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
